molecular formula C6H11B B1285389 3-Bromo-1,1-dimethylcyclobutane CAS No. 4237-75-6

3-Bromo-1,1-dimethylcyclobutane

Cat. No. B1285389
CAS RN: 4237-75-6
M. Wt: 163.06 g/mol
InChI Key: YBYISQCMNIWGQJ-UHFFFAOYSA-N
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Description

The cyclobutane ring is a four-membered ring structure that is of significant interest in organic chemistry due to its unique chemical and physical properties. The papers provided explore various derivatives of cyclobutane, including those with halogen substitutions and different functional groups attached to the ring.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Another method involves the generation of cyclobuta(1,2-d)benzyne from 4,5-bromoiodobenzocyclobutene, which can undergo dimerization or be trapped with furan to form a Diels-Alder adduct . Additionally, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin yields 1,1,3,3-tetramethyl-2,2,4,4-tetrakis(trimethylsilyl)-1,3-dimetallacyclobutane .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. Single crystal X-ray analysis reveals that the cyclobutane ring can adopt a slightly distorted square-planar arrangement . Gas electron diffraction studies of trans and cis 1,3-dibromo-1,3-dimethylcyclobutane provide detailed information on the puckering angles and out-of-plane angles of the substituents, indicating the possible conformations these molecules can adopt .

Chemical Reactions Analysis

Cyclobutane derivatives participate in a variety of chemical reactions. The addition of bromine to cyclobutene derivatives, for example, yields trans and cis isomers of 1,2-dibromocyclobutane derivatives . The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with dichlorodicyclopentadienylvanadium(IV) results in the formation of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane9. These reactions highlight the reactivity of the cyclobutane ring and its potential to form various complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal structure of di-μ-bromobis(μ-tetraphenylcyclobutadiene)tetracarbonyldimolybdenum(I) is determined by X-ray diffraction techniques, revealing the distances between atoms and the planarity of the cyclobutadiene rings . Vibrational and conformational analyses of halogenated cyclobutane derivatives provide insights into their stable conformations and the vibrational modes present in these molecules . The Hirshfeld surface analysis and natural bond orbital population analysis are used to understand the stabilization of the structure and the interactions within the crystal packing .

Scientific Research Applications

Chemical Synthesis and Cycloaddition Reactions

3-Bromo-1,1-dimethylcyclobutane has been studied in various chemical synthesis and cycloaddition reactions. In one study, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene was examined, resulting in products like fluorene-9-spiro-1′-[2′-chloro-3′-(9-fluorenylidene)-4′-chloromethylene]cyclobutane and its bromo-analog (Toda, Motomura, & Oshima, 1974). Another research explored the synthesis of di- and trihalogen-1,3-dimethylcyclobutanes, discussing the addition of hydrogen bromide and chlorine to create compounds like 3-bromo-1,3-dimethyl-1-cyclobutene (Griesbaum & Chu, 1974).

Rearrangement Reactions

Studies have also looked into the rearrangement reactions involving derivatives of 1,1-dimethylcyclobutane. For instance, the reactions of AgBF4 with 1-bromo and 1-chloro-1,3-dimethylcyclobutane led to products like 4-fluoro-2-methyl-1-pentene, highlighting the chemical flexibility of these compounds (Hittich & Griesbaum, 1983).

Strain Energy and Organic Synthesis

The concept of strain energy in dimethyl-substituted cyclobutane, including 1,1-dimethylcyclobutane, is significant in organic synthesis. Studies have focused on the gem-dimethyl effect, which accelerates cyclization in organic synthesis (Ringer & Magers, 2007).

properties

IUPAC Name

3-bromo-1,1-dimethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(2)3-5(7)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYISQCMNIWGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578993
Record name 3-Bromo-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-dimethylcyclobutane

CAS RN

4237-75-6
Record name 3-Bromo-1,1-dimethylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1-dimethylcyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Aiken, Y Zheng - 2018 - opus.uleth.ca
CHEMISTRY 2120: Page 1 1 CHEMISTRY 2120: Chemistry for the Life Sciences II Dr. Ying Zheng Page 2 2 Written and compiled by Keith Aiken, under the supervision of Dr. Ying …
Number of citations: 2 opus.uleth.ca

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